molecular formula C24H16Br2 B3030671 3,5-Dibromo-5'-phenyl-1,1':3',1''-terphenyl CAS No. 942132-66-3

3,5-Dibromo-5'-phenyl-1,1':3',1''-terphenyl

Cat. No. B3030671
CAS RN: 942132-66-3
M. Wt: 464.2 g/mol
InChI Key: ZZMHOZGMSDLDMS-UHFFFAOYSA-N
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Description

The compound 3,5-Dibromo-5'-phenyl-1,1':3',1''-terphenyl is a derivative of terphenyl, which is a polyphenyl composed of three connected benzene rings. This particular compound is characterized by the presence of bromine atoms at the 3 and 5 positions of one of the benzene rings and a phenyl group at the 5' position. The structure of terphenyl derivatives is significant in the field of organic chemistry due to their potential applications in materials science, including the synthesis of polymers and the development of electronic devices.

Synthesis Analysis

The synthesis of 3,5-dibromophenyllithium, a key intermediate for the production of various substituted compounds, has been improved. This intermediate can react with different substrates to yield a range of compounds, including those with complex fluorinated groups and phenyl rings . Although the specific synthesis of 3,5-Dibromo-5'-phenyl-1,1':3',1''-terphenyl is not detailed in the provided papers, the methodologies described for synthesizing related compounds could potentially be adapted for its production.

Molecular Structure Analysis

While the provided papers do not directly analyze the molecular structure of 3,5-Dibromo-5'-phenyl-1,1':3',1''-terphenyl, they do discuss the structures of related compounds. For instance, the structure of m-terphenyl heavier main group 15 dihalides has been characterized using NMR spectroscopy and, in some cases, the structures were determined, which suggests that similar analytical techniques could be employed to elucidate the structure of 3,5-Dibromo-5'-phenyl-1,1':3',1''-terphenyl .

Chemical Reactions Analysis

The reactivity of the 3,5-dibromophenyllithium intermediate suggests that it can participate in a variety of chemical reactions to create a diverse set of substituted compounds . This implies that 3,5-Dibromo-5'-phenyl-1,1':3',1''-terphenyl could also undergo further chemical transformations, potentially leading to the synthesis of new materials with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from related terphenyl compounds have been extensively characterized. These polymers exhibit high thermal stability, with no weight loss observed up to temperatures of 357–386°C in air, and they have high char yields at 800°C. They are amorphous, soluble in polar aprotic solvents, and have glass transition temperatures ranging from 212 to 305°C . Although these properties are specific to the polymers studied, they provide insight into the potential thermal and solubility characteristics of 3,5-Dibromo-5'-phenyl-1,1':3',1''-terphenyl and its derivatives.

Scientific Research Applications

  • Crystal Structure Analysis :

    • The study of the compound "2Z‐2‐Bromo‐3‐[3,5‐dibromo‐4‐(ethylamino)phenyl]‐1‐(2,4‐dichlorophenyl)prop‐2‐en‐1‐one" provides insights into the crystal packing and molecular conformation stabilized by intermolecular hydrogen-bond interactions, relevant for understanding the structural characteristics of similar dibromo-phenyl-terphenyl compounds (Butcher, Jasinski, Mayekar, Narayana, & Yathirajan, 2007).
  • Polymerization Catalysts :

    • Research on "New C2v- and Chiral C2-Symmetric Olefin Polymerization Catalysts Based on Nickel(II) and Palladium(II) Diimine Complexes" explores how certain terphenyl compounds can act as catalysts in polymerization, contributing significantly to the development of new materials (Schmid, Eberhardt, Klinga, Leskelä, & Rieger, 2001).
  • Organic Light-Emitting Diodes (OLEDs) :

  • Surface-Supported Reactions :

    • A study on the organometallic intermediate in a surface-supported Ullmann coupling reaction reveals how dibromo-p-terphenyl derivatives contribute to the formation of poly(para-phenylene) oligomers, important in surface chemistry and nanotechnology (Wang, Shi, Wang, Van Hove, & Lin, 2011).
  • Nonlinear Optical Properties :

    • Research into fluorinated terphenyl compounds highlights their potential in nonlinear optical applications, expanding the scope of terphenyl derivatives in photonics and optoelectronics (Adeel, Khalid, Ullah, Muhammad, Khan, Tahir, Khan, Asghar, & Mughal, 2021).

Safety and Hazards

Specific safety and hazard information for 3,5-Dibromo-5’-phenyl-1,1’:3’,1’'-terphenyl is not available from the sources. It’s recommended to refer to the Safety Data Sheet (SDS) for comprehensive safety and hazard details .

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Terphenyl compounds are often involved in pi-pi stacking interactions with aromatic amino acids in protein targets, which can influence protein function .

Biochemical Pathways

Terphenyl compounds can participate in various reactions, such as Suzuki cross-coupling , but the specific pathways influenced by this compound remain to be elucidated.

Pharmacokinetics

The compound is a solid at room temperature

Action Environment

The action of “3,5-Dibromo-5’-phenyl-1,1’:3’,1’'-terphenyl” can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at room temperature in a cool and dark place . Other factors, such as pH and the presence of other chemicals, could also influence its action and efficacy.

properties

IUPAC Name

1,3-dibromo-5-(3,5-diphenylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Br2/c25-23-14-22(15-24(26)16-23)21-12-19(17-7-3-1-4-8-17)11-20(13-21)18-9-5-2-6-10-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMHOZGMSDLDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC(=CC(=C3)Br)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-5'-phenyl-1,1':3',1''-terphenyl

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